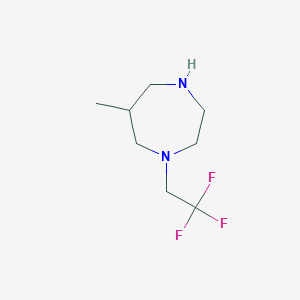

6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane

描述

属性

IUPAC Name |

6-methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2/c1-7-4-12-2-3-13(5-7)6-8(9,10)11/h7,12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXSUVBLCNNWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN(C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1,4-diazepane with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.

化学反应分析

Types of Reactions: 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced diazepane derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced diazepane derivatives.

Substitution: Azide or thiol-substituted diazepane derivatives.

科学研究应用

Medicinal Chemistry

Antitumor Activity : Research indicates that compounds similar to 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane exhibit significant antitumor properties. For instance, the compound's structure allows for interaction with biological targets involved in cancer progression. Studies have shown that derivatives of diazepane can inhibit cell proliferation in various cancer cell lines, suggesting a potential role as chemotherapeutic agents .

Neuropharmacology : Diazepanes are known for their effects on the central nervous system. The trifluoroethyl group enhances lipophilicity, which may improve the ability of the compound to cross the blood-brain barrier. This property could lead to applications in treating anxiety disorders or other neurological conditions .

Materials Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific mechanical and thermal properties. The trifluoroethyl moiety can impart unique characteristics such as increased hydrophobicity and chemical resistance to the polymers .

Fluorinated Materials : The presence of trifluoroethyl groups in materials can enhance their stability and performance in harsh environments. This characteristic is particularly valuable in applications involving coatings and sealants that require durability against solvents and temperature fluctuations .

Biochemical Applications

Enzyme Inhibition : Compounds based on diazepane structures have been investigated for their ability to inhibit specific enzymes. For example, studies have identified potential inhibitors of autotaxin (ATX), an enzyme implicated in cancer metastasis. The unique structure of this compound may provide a scaffold for developing selective ATX inhibitors .

Drug Delivery Systems : The compound's properties make it a candidate for drug delivery applications. Its ability to form stable complexes with various therapeutic agents could enhance the bioavailability and efficacy of drugs when administered .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antitumor Activity | PMC7412134 | Identified significant cytotoxicity against cancer cell lines. |

| Neuropharmacology | PMC8324318 | Potential for treating CNS disorders due to enhanced blood-brain barrier penetration. |

| Polymer Chemistry | PubChem | Improved mechanical properties in polymer matrices with diazepane derivatives. |

| Enzyme Inhibition | US10669285B2 | Development of selective inhibitors for autotaxin using diazepane scaffolds. |

作用机制

The mechanism of action of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally or Functionally Similar Compounds

These compounds share functional groups (e.g., trifluoroethoxy, methyl) but differ in core structure and applications.

Table 1: Structural and Functional Comparison

Key Differences:

Core Structure :

- The diazepane derivative features a flexible seven-membered ring, which may confer distinct conformational properties compared to the rigid six-membered triazine ring in sulfonylurea herbicides. This flexibility could influence binding to biological targets or catalytic activity .

- Triazine-based compounds (e.g., triflusulfuron) incorporate sulfonylurea bridges, enabling herbicidal activity via acetolactate synthase (ALS) inhibition .

Substituent Effects :

- The trifluoroethyl group in the diazepane derivative may enhance lipid solubility and resistance to oxidative metabolism compared to the trifluoroethoxy group in triflusulfuron .

- Methyl and methoxy groups in triazine derivatives contribute to herbicidal selectivity and potency .

Applications :

- Triazin-sulfonylureas are well-established herbicides with systemic action, whereas the diazepane compound’s applications remain unclear but may align with pharmaceutical research (e.g., CNS or enzyme modulation) due to structural similarities to bioactive diazepines .

Research Implications and Limitations

The absence of detailed pharmacological or agrochemical data for this compound limits direct mechanistic comparisons. Future studies could explore:

- Synthesis of analogs with modified substituents (e.g., replacing methyl with bulkier groups).

- Target-specific screening (e.g., GABA receptors, kinase inhibition).

- Comparative metabolic stability assays against triazine herbicides.

生物活性

6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a diazepane ring with a methyl group and a trifluoroethyl substituent, contributing to its unique properties. The molecular formula is CHFN, and its structural representation is crucial for understanding its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways. For instance, it has been noted that similar diazepane derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .

- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially influencing signaling pathways related to growth and apoptosis. This interaction could lead to altered cellular responses in cancerous cells .

- DNA/RNA Interaction : There is evidence suggesting that compounds with similar structures can interfere with nucleic acid processes, affecting replication and transcription .

Table 1: Summary of Biological Activities

Case Studies

- CDK Inhibition : A study demonstrated that analogs of diazepanes effectively inhibited CDK9 with low nanomolar potency, indicating that this compound could exhibit similar properties. The selectivity for CDK9 over CDK2 was noted to be significant, which is beneficial for therapeutic applications in cancer treatment .

- Antiproliferative Effects : Research on tumor cell lines showed that compounds structurally related to this compound exhibited notable antiproliferative activity. The IC values ranged from 0.03 to 0.93 µM across various cancer types, suggesting its potential as a chemotherapeutic agent .

- Receptor Modulation : In studies targeting the constitutive androstane receptor (CAR), it was found that certain diazepane derivatives could act as inverse agonists. This suggests a potential application in reducing drug-induced hepatotoxicity and enhancing the efficacy of chemotherapeutic agents .

常见问题

Q. What protocols ensure reproducibility in chiral resolution of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。